![molecular formula C15H11F3O3 B3076129 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 1039850-23-1](/img/structure/B3076129.png)
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid
Descripción general
Descripción
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is a biochemical used for proteomics research . Its molecular formula is C15H11F3O3 and it has a molecular weight of 296.24 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C15H11F3O3 . Unfortunately, the specific 3D structure or 2D diagram is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is given as 296.24 , but other properties such as solubility, melting point, and boiling point are not provided.Aplicaciones Científicas De Investigación
Mesophase Stabilization
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid and its derivatives play a crucial role in stabilizing hexagonal columnar mesophases. These mesophases are generated from supramolecular and macromolecular columns, where the fluorination of alkyl tails of these compounds induces significant stabilization of the mesophases (Percec et al., 1995).
Photoluminescent Properties in Lanthanide Coordination
This compound is also relevant in the field of lanthanide coordination chemistry. 4-Benzyloxy benzoic acid derivatives, including those with trifluoromethyl benzyl groups, are used as ligands in lanthanide coordination compounds. These compounds have been explored for their influence on the photophysical properties of the lanthanides, showing varying degrees of luminescence efficiency depending on the presence of electron-releasing or electron-withdrawing substituents (Sivakumar et al., 2010).
Synthesis and Spectroelectrochemical Properties
The synthesis and investigation of the spectroelectrochemical properties of phthalocyanines bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol are another area of research. These studies include the synthesis of novel phthalocyanines and their metallo compounds, exploring their applicability in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Trifluoromethylation Studies
Research on the trifluoromethylation of benzoic acids, including derivatives like this compound, has led to efficient methods for preparing aryl trifluoromethyl ketones. These methods are significant for creating bioactive compounds and have broad applications in organic synthesis (Liu et al., 2021).
Propiedades
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)12-5-1-3-10(7-12)9-21-13-6-2-4-11(8-13)14(19)20/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPCVKCPGXGXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



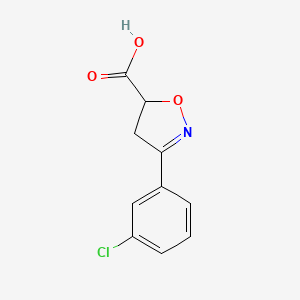
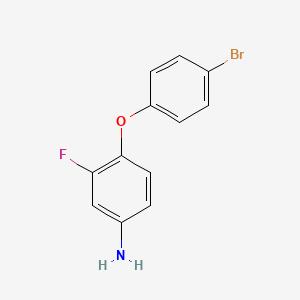

![[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3076064.png)

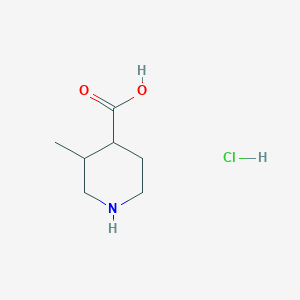
![5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3076082.png)
![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3076091.png)
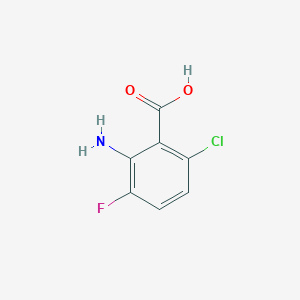
amine](/img/structure/B3076121.png)
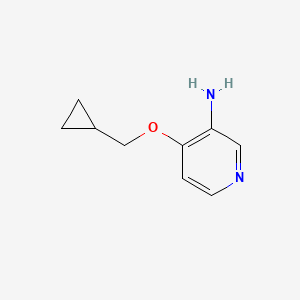

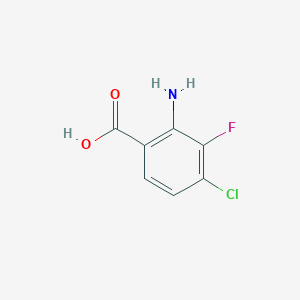
![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)